REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][CH:13]=1)[C:7]1[NH:8][N:9]=[CH:10][C:6]=1[CH2:5]2.[Li]C1C=CC=CC=1.C1CCCCC1.C[CH2:28][O:29]CC.[Li]C(CC)C.C1CCCCC1.CN(C=O)C>C1COCC1>[NH:8]1[C:7]2[C:11]3[C:4]([CH2:5][C:6]=2[CH:10]=[N:9]1)=[CH:3][C:2]([CH:28]=[O:29])=[CH:13][CH:12]=3 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CC3=C(NN=C3)C2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C=1C=CC=CC1
|
Name
|
cyclohexane ether
|
Quantity
|
0.71 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dry ice bath was removed after 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with 50% brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluted with EtOAc/hexane (7:3 to 8:2)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C1C1=CC=C(C=C1C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.053 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |